molecular formula C17H12N2O2S B11477592 4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile

4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile

Cat. No.: B11477592
M. Wt: 308.4 g/mol
InChI Key: QDDUQPVTFBHIKP-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a methoxyphenyl group, a thiophene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-2-oxo-6-(thiophen-2-yl)-1H-pyridine-3-carbonitrile: shares similarities with other pyridine and thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, thiophene ring, and nitrile group makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C17H12N2O2S/c1-21-15-6-3-2-5-11(15)12-9-14(16-7-4-8-22-16)19-17(20)13(12)10-18/h2-9H,1H3,(H,19,20)

InChI Key

QDDUQPVTFBHIKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)NC(=C2)C3=CC=CS3)C#N

Origin of Product

United States

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